5-chloro-2,4-difluoro-N-methylaniline hydrochloride
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Overview
Description
5-chloro-2,4-difluoro-N-methylaniline hydrochloride is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of chlorine and fluorine atoms on the benzene ring, along with a methyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of catalysts such as aluminum chloride and reducing agents like zinc amalgam.
Industrial Production Methods
In industrial settings, the production of 5-chloro-2,4-difluoro-N-methylaniline hydrochloride may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2,4-difluoro-N-methylaniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
5-chloro-2,4-difluoro-N-methylaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2,4-difluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-methylaniline
- 2-bromo-5-methylaniline
- 2-chloro-5-methylaniline
- 2-methoxy-N-methylaniline
Uniqueness
5-chloro-2,4-difluoro-N-methylaniline hydrochloride is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and research applications.
Properties
CAS No. |
2763759-64-2 |
---|---|
Molecular Formula |
C7H7Cl2F2N |
Molecular Weight |
214 |
Purity |
95 |
Origin of Product |
United States |
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